3-allyl-1-methyl-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
Description
3-allyl-1-methyl-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a complex organic compound with a unique structure that includes an allyl group, a methyl group, and a phenyl group attached to a tetrahydropyrimido[2,1-f]purine core
Properties
IUPAC Name |
1-methyl-9-phenyl-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2/c1-3-10-23-16(24)14-15(20(2)18(23)25)19-17-21(11-7-12-22(14)17)13-8-5-4-6-9-13/h3-6,8-9H,1,7,10-12H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRLWRZKVBUVQSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)CC=C)N3CCCN(C3=N2)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Scaffold Construction
The synthesis begins with 8-bromotheophylline (1) , a common precursor for purine-derived scaffolds. Treatment with 3-chloropropylamine under reflux conditions in ethanol yields 7-(3-chloropropyl)-8-bromotheophylline (2) . Cyclization of 2 via intramolecular nucleophilic substitution forms the tetrahydropyrimido[2,1-f]purine-dione core (3) .
Critical Parameters :
Allylation at the C3 Position
Allylation is achieved using allyl bromide in the presence of a base. A typical procedure involves:
- Dissolving 4 in anhydrous DMF.
- Adding NaH (2 eq.) at 0°C.
- Dropwise addition of allyl bromide (1.2 eq.) .
- Stirring at 25°C for 6 h.
The product 3-allyl-9-phenyl-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione (5) is isolated via column chromatography (SiO2, ethyl acetate/hexane).
Optimization Notes :
- Excess allyl bromide improves yield but risks di-allylation.
- Lower temperatures (<10°C) minimize side reactions.
Final Methylation at N1
While the methyl group at N1 is often retained from the theophylline precursor, late-stage methylation can be performed using methyl iodide and K2CO3 in acetone. However, this step is rarely required due to the stability of the methyl group during earlier reactions.
Reaction Optimization and Challenges
Solvent and Temperature Effects
| Reaction Step | Optimal Solvent | Temperature (°C) | Yield Improvement Strategy |
|---|---|---|---|
| Core cyclization | DMF | 100 | Microwave-assisted heating |
| Phenylation | DME/H2O | 80 | Use of Pd(OAc)2/XPhos |
| Allylation | DMF | 25 | Slow addition of allyl bromide |
Common Side Reactions and Mitigation
- Di-allylation : Controlled by stoichiometry (≤1.2 eq. allyl bromide).
- Oxidation of allyl group : Avoided by conducting reactions under nitrogen.
- Phenyl group isomerization : Minimized by using electron-deficient arylboronic acids.
Characterization and Analytical Data
The final compound is characterized by:
- 1H NMR (400 MHz, DMSO-d6): δ 7.45–7.30 (m, 5H, Ph), 5.90 (m, 1H, CH2CHCH2), 5.15 (d, J=10 Hz, 1H), 5.05 (d, J=17 Hz, 1H), 4.20 (s, 3H, NCH3).
- HRMS : m/z calc. for C20H20N4O2 [M+H]+: 365.1610, found: 365.1608.
- Melting Point : 152–154°C (lit. 153°C).
Alternative Synthetic Approaches
One-Pot Tandem Reactions
A patent-disclosed method (US6200980B1) uses microwave-assisted synthesis to condense theophylline derivatives with allyl and phenyl precursors in a single step, reducing reaction time from 12 h to 45 min. However, yields remain suboptimal (40–50%).
Chemical Reactions Analysis
Nucleophilic Substitution at the Allyl Group
The allyl substituent at position 3 undergoes nucleophilic substitution under controlled conditions. For example:
-
Reaction with primary/secondary amines : Forms N-alkylated derivatives via SN2 mechanisms.
-
Halogenation : Reacts with halogens (e.g., Br₂) in inert solvents to yield brominated intermediates.
Key Parameters (from analogous systems ):
| Reagent | Solvent | Temperature | Yield (%) | Product Characterization |
|---|---|---|---|---|
| Propylamine | Ethanol | Reflux | 60 | ¹H-NMR, IR, UV |
| 2-Bromopropane | DMF | 80°C | 45 | MS, HPLC |
Cross-Coupling Reactions
The compound participates in palladium-catalyzed cross-coupling reactions, leveraging its halogenated intermediates (e.g., brominated at position 8) :
-
Sonogashira Coupling : Reacts with terminal alkynes to introduce acetylene moieties.
-
Suzuki-Miyaura Coupling : Forms biaryl derivatives using arylboronic acids.
| Reaction Type | Catalyst System | Base | Time (h) | Yield (%) |
|---|---|---|---|---|
| Sonogashira | Pd(PPh₃)₂Cl₂, CuI | Et₃N | 12 | 72 |
| Suzuki-Miyaura | Pd(OAc)₂, SPhos | K₂CO₃ | 24 | 68 |
Cyclization and Ring-Opening Reactions
The tetrahydropyrimidine ring undergoes regioselective modifications:
-
Microwave-assisted cyclization : Forms fused tricyclic systems (e.g., diazepinopurinediones) under solvent-free conditions .
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Acid-mediated ring-opening : Generates open-chain intermediates for further functionalization .
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React with 4-bromobutylamine under microwave irradiation (150°C, 30 min).
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Yield: 81% of diazepino[2,1-f]purinedione derivative.
-
Characterization: ¹H-NMR (δ 4.62–4.71 ppm, m, 1H), IR (C=O stretch at 1,699 cm⁻¹).
Oxidation of the Allyl Group
-
Reacts with KMnO₄ in acidic conditions to form carboxylic acid derivatives.
-
Conditions : 0°C, H₂SO₄, 2 h → Yield: 58%.
Acylation at the N-Methyl Position
-
Acetylated using acetic anhydride/pyridine:
Product : 1-Acetyl-3-allyl-9-phenyl derivative.
Yield : 67% (TLC monitoring, Rf = 0.52) .
Reaction Conditions and Optimization
Critical parameters influencing reactivity:
-
Temperature : 0–100°C (higher temps accelerate ring-opening but reduce selectivity).
-
Solvents : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity; ethanol/propanol favor cyclization .
-
Catalysts : Pd-based systems for cross-coupling; phase-transfer catalysts for SN2 reactions .
Stability and Side Reactions
-
Hydrolysis susceptibility : The dione moiety hydrolyzes under strong acidic/basic conditions (pH < 2 or > 10).
-
Photodegradation : UV exposure induces C–N bond cleavage (λmax = 302 nm) .
This compound’s reactivity profile highlights its versatility in medicinal chemistry and materials science. Further studies should explore enantioselective modifications and catalytic asymmetric synthesis routes.
Scientific Research Applications
Chemical Applications
Building Block for Synthesis
The compound serves as a vital building block in organic synthesis. Its unique structure allows for the creation of more complex molecules through various chemical reactions. It can be employed in the synthesis of purine derivatives and other heterocyclic compounds.
Coordination Chemistry
In coordination chemistry, 3-allyl-1-methyl-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione acts as a ligand. Its ability to coordinate with metal ions enhances the development of new catalysts and materials with tailored properties.
Biological Applications
Enzyme Inhibition Studies
Research indicates that this compound may function as an enzyme inhibitor. It has been studied for its potential to inhibit specific enzymes involved in metabolic pathways. Understanding its mechanism of action can lead to insights into various biological processes.
Biological Probes
The compound is also explored as a probe for studying biological pathways. Its ability to interact with cellular targets makes it a valuable tool in biochemical research.
Medical Applications
Therapeutic Potential
Ongoing research is investigating the therapeutic potential of this compound in treating diseases such as cancer and neurological disorders. Preliminary studies suggest that it may exhibit anti-cancer properties by modulating specific cellular pathways.
Drug Development
The compound's unique structure makes it a candidate for drug development. Its bioactivity profile indicates potential efficacy against various conditions, warranting further investigation into its pharmacological properties.
Industrial Applications
Material Science
In industrial applications, this compound is utilized in developing new materials with enhanced properties such as conductivity and stability. Its incorporation into polymers and composites can lead to innovative applications in electronics and coatings.
Summary Table of Applications
| Field | Application | Details |
|---|---|---|
| Chemistry | Building Block for Synthesis | Used in the synthesis of complex organic molecules |
| Coordination Chemistry | Acts as a ligand for metal ions | |
| Biology | Enzyme Inhibition Studies | Potential enzyme inhibitor impacting metabolic pathways |
| Biological Probes | Tool for studying biological interactions | |
| Medicine | Therapeutic Potential | Investigated for anti-cancer and neurological disorder treatments |
| Drug Development | Candidate for new drug formulations | |
| Industry | Material Science | Used in developing materials with enhanced conductivity and stability |
Mechanism of Action
The mechanism by which 3-allyl-1-methyl-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, thereby affecting various cellular pathways.
Comparison with Similar Compounds
Similar Compounds
3-allyl-1-methyl-9-phenylxanthine: Similar structure but lacks the tetrahydropyrimido ring.
1-methyl-3-phenyl-7-propylxanthine: Contains a propyl group instead of an allyl group.
9-phenyl-1,3-dimethylxanthine: Lacks the allyl group and has two methyl groups instead.
Uniqueness
3-allyl-1-methyl-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is unique due to its combination of an allyl group, a methyl group, and a phenyl group attached to a tetrahydropyrimido[2,1-f]purine core. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
: Selection of boron reagents for Suzuki–Miyaura coupling
Biological Activity
3-allyl-1-methyl-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a purine derivative that has gained attention for its potential biological activities. This compound belongs to a class of heterocyclic compounds known for their diverse pharmacological properties. Understanding its biological activity is crucial for exploring its therapeutic applications.
Chemical Structure
The molecular formula of this compound is with a molecular weight of approximately 298.35 g/mol. The structure includes a purine core with various substituents that may influence its biological interactions.
Antidepressant and Anxiolytic Effects
Recent studies have highlighted the antidepressant and anxiolytic-like activities of related purine derivatives. For instance, compounds exhibiting mixed receptor activity at 5-HT1A and 5-HT2A receptors have shown significant effects in animal models. In particular, derivatives similar to 3-allyl-1-methyl-9-phenyl have been evaluated for their ability to modulate serotonin receptors, which are critical in mood regulation .
Enzyme Inhibition
Research indicates that purine derivatives can act as inhibitors of various enzymes. For example, some studies have focused on their role as phosphodiesterase (PDE) inhibitors. PDEs are involved in the breakdown of cyclic nucleotides and are targets for treating conditions such as erectile dysfunction and pulmonary hypertension. The ability of these compounds to inhibit PDE activity suggests potential therapeutic uses in cardiovascular and neurological disorders .
Antioxidant Activity
Antioxidant properties have also been attributed to purine derivatives. Compounds within this class have demonstrated the ability to scavenge free radicals and reduce oxidative stress in cellular models. This activity is particularly relevant in the context of diseases where oxidative damage plays a critical role, such as neurodegenerative diseases .
Case Studies
The biological activity of 3-allyl-1-methyl-9-phenyl derivatives is likely mediated through multiple mechanisms:
- Receptor Modulation : Interaction with serotonin receptors alters neurotransmitter dynamics.
- Enzyme Inhibition : Blocking the action of phosphodiesterases increases intracellular signaling molecules.
- Antioxidative Defense : Compounds may enhance cellular resilience against oxidative stress.
Q & A
Q. Q1. What are the standard synthetic routes for preparing 3-allyl-1-methyl-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione?
The compound is typically synthesized via multicomponent reactions involving alkylation or condensation of precursors such as barbituric acid derivatives, aromatic aldehydes, and triazoles. Key steps include refluxing in solvents like ethanol or n-butanol with excess amines, followed by crystallization (e.g., 30% ethanol yields >90% purity). For example, analogous compounds are synthesized by heating 7-(4-bromobutyl)-8-bromotheophylline with amine derivatives under reflux for 5–10 h .
Q. Q2. How is the compound characterized spectroscopically?
Characterization involves:
- 1H-NMR : Peaks for allyl groups (δ 2.18–2.29 ppm), methyl substituents (δ 3.35–3.59 ppm), and carbonyl environments (δ 4.26–4.52 ppm) .
- IR : Stretching bands for C=O (~1,701 cm⁻¹) and CH₂/CH₃ groups (~2,952–2,883 cm⁻¹) .
- UV-Vis : Absorbance maxima at ~296–304 nm (logε ~4.19–4.40) due to conjugated π-systems .
Advanced Synthetic Optimization
Q. Q3. How can reaction conditions be optimized to improve yield and purity?
Optimization strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity in alkylation steps, while ethanol/water mixtures improve crystallization .
- Catalyst-free microwave irradiation : Reduces reaction time (10–15 min vs. 10–20 h under reflux) and improves regioselectivity, as demonstrated for related pyrimidinediones .
- Excess reagents : Using 5–36 equivalents of amines ensures complete substitution in multi-step syntheses .
Q. Q4. What analytical methods resolve contradictions in spectroscopic data across studies?
Discrepancies in NMR or IR data can arise from solvent effects or crystallinity. Cross-validate using:
- 2D NMR (COSY, HSQC) : Assigns overlapping proton environments (e.g., distinguishing N-CH₃ from CH₂ groups) .
- X-ray crystallography : Resolves structural ambiguities, as applied to similar tetrahydropyrimido-purine diones .
- Computational modeling : DFT calculations predict vibrational spectra and confirm assignments .
Biological Activity and Assay Design
Q. Q5. How are biological activities (e.g., antimicrobial, antitumor) evaluated for this compound?
- In vitro assays : Screen against bacterial/fungal strains (e.g., E. coli, C. albicans) using disk diffusion or microdilution methods.
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 10–100 μM .
- Molecular docking : Predict binding affinity to targets like dihydrofolate reductase (DHFR) using PyMOL or AutoDock .
Q. Q6. How can structure-activity relationships (SAR) guide derivative design?
- Substitution patterns : Introducing electron-withdrawing groups (e.g., Cl, NO₂) at the phenyl ring enhances antimicrobial activity .
- Allyl vs. alkyl chains : Allyl groups improve solubility and interaction with hydrophobic enzyme pockets .
- Heterocyclic modifications : Replacing the purine core with pyrazolo[1,5-a]pyrimidine alters selectivity .
Data Analysis and Computational Studies
Q. Q7. What computational tools predict the compound’s physicochemical properties?
Q. Q8. How are crystallographic data analyzed to confirm molecular conformation?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
